molecular formula C13H15NO3S B2627319 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide CAS No. 1448047-91-3

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide

Cat. No.: B2627319
CAS No.: 1448047-91-3
M. Wt: 265.33
InChI Key: NMDXDWYEBGGESB-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and a carbonyl compound.

    Coupling of the Rings: The furan and thiophene rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (dichloromethane, toluene).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar in structure but contains an indole ring instead of a furan ring.

    2-Acetyl-5-methylthiophene: Contains a thiophene ring but lacks the furan and carboxamide groups.

    5-Methoxy-2-methyl-3-indoleacetic acid: Contains an indole ring and a carboxylic acid group, differing in the ring structure and functional groups.

The uniqueness of this compound lies in its specific combination of furan, thiophene, and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-3-4-12(18-9)11(16-2)7-14-13(15)10-5-6-17-8-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDXDWYEBGGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=COC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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